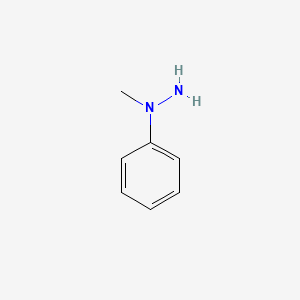

1-Methyl-1-phenylhydrazine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525518. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-1-phenylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-9(8)7-5-3-2-4-6-7/h2-6H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOODERJGVWYJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060678 | |

| Record name | Hydrazine, 1-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-40-6 | |

| Record name | 1-Methyl-1-phenylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylphenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1-phenylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, 1-methyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, 1-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1-phenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLPHENYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHB9CZB63U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of 1-Methyl-1-phenylhydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-methyl-1-phenylhydrazine (CAS No: 618-40-6), a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Presentation

The empirical formula for this compound is C₇H₁₀N₂, with a molecular weight of 122.17 g/mol . The following tables summarize the key spectroscopic data obtained from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Frequency (MHz) | Chemical Shift (δ) in ppm |

| 399.65 | 7.208, 6.924, 6.765, 3.56, 2.983[1] |

| 89.56 | 7.23, 6.98, 6.80, 3.59, 3.061[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm |

| Data not available in the public domain. Spectral data is available from sources such as ChemicalBook and PubChem.[1][2] |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. Key spectral data for this compound are available, though specific peak assignments can vary based on the sample preparation method (e.g., neat liquid vs. salt form).

Table 3: Key IR Absorption Regions

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-3400 | N-H stretch (asymmetric and symmetric) |

| ~3000-3100 | Aromatic C-H stretch |

| ~2800-3000 | Aliphatic C-H stretch |

| ~1600 | Aromatic C=C stretch |

| ~1500 | N-H bend |

| ~700-900 | Aromatic C-H bend (out-of-plane) |

Note: The IR spectrum for the sulfate (B86663) salt of this compound is also available and will show additional peaks corresponding to the sulfate group.

Mass Spectrometry (MS)

Mass spectrometry of this compound is typically performed using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).

Table 4: Key Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 122 | ~99.9 | [M]⁺ (Molecular Ion) |

| 107 | ~46.5 - 81.3 | [M-CH₃]⁺ |

| 77 | ~67.5 - 99.9 | [C₆H₅]⁺ (Phenyl cation) |

| 51 | ~21.0 | [C₄H₃]⁺ |

Experimental Protocols & Workflows

The following sections describe generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

-

Data Acquisition: The NMR tube is placed into the spectrometer. For ¹H NMR, data is acquired at a specific frequency, such as 300 or 400 MHz. For ¹³C NMR, a frequency of 75 or 100 MHz is common. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy Protocol

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small drop of the neat liquid is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the ATR crystal in contact with the sample. The instrument measures the absorption of light at different wavenumbers.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is a plot of absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS) Protocol

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions.

Methodology:

-

Sample Introduction & Separation: The sample is injected into a Gas Chromatograph (GC). The GC separates the components of the sample based on their boiling points and interactions with the stationary phase of the GC column.

-

Ionization: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI), high-energy electrons bombard the molecule, causing it to lose an electron and form a molecular ion ([M]⁺) and fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

References

An In-depth Technical Guide to the Physical Properties of 1-Methyl-1-phenylhydrazine

This technical guide provides a detailed overview of the key physical properties of 1-Methyl-1-phenylhydrazine, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who require precise and reliable data for their work. This document includes tabulated physical data, general experimental methodologies for determining these properties, and a visualization of a common synthesis workflow.

Physical Properties of this compound

This compound is a clear yellow to orange-brown liquid that is slightly soluble in water.[1][2] It is a crucial reagent in various chemical syntheses. Accurate knowledge of its physical properties is essential for its proper handling, storage, and application in experimental procedures.

The boiling point and density of this compound have been determined under various conditions. The following table summarizes these key physical constants.

| Physical Property | Value | Conditions |

| Boiling Point | 243.3 °C | at 760 mmHg |

| 228 °C | Not specified | |

| 54-55 °C | at 0.3 mmHg | |

| Density | 1.038 g/mL | at 25 °C |

Data sourced from multiple chemical suppliers and databases.[1][2][3][4][5]

While the specific experimental records for the above data points are not publicly detailed, the following represents standard laboratory methodologies for determining the boiling point and density of a liquid compound such as this compound.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

-

Atmospheric Pressure Distillation: For determining the boiling point at atmospheric pressure (760 mmHg), a simple distillation apparatus is assembled. The liquid is heated in a distillation flask, and the temperature is monitored with a thermometer placed at the vapor outlet. The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point.

-

Vacuum Distillation: For substances that decompose at their atmospheric boiling point, vacuum distillation is employed to determine the boiling point at a reduced pressure. The setup is similar to a simple distillation, but the apparatus is connected to a vacuum pump, and a manometer is included to measure the internal pressure. The liquid is heated, and the temperature at which it boils at a specific, stable reduced pressure is recorded. This is particularly relevant for this compound, for which a boiling point of 54-55 °C at 0.3 mmHg is reported.[3][4][5]

2. Determination of Density

Density is the mass of a substance per unit volume.

-

Pycnometer Method: A pycnometer, a flask with a specific, accurately known volume, is typically used for precise density measurements.

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid (this compound), and the temperature is allowed to equilibrate to a specific value (e.g., 25 °C) in a water bath.

-

The filled pycnometer is weighed again.

-

The mass of the liquid is determined by subtraction.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Synthesis Workflow

This compound can be synthesized via the reduction of N-nitroso-N-methylaniline.[2] The following diagram illustrates the key steps in this manufacturing process.

Caption: Synthesis of this compound from N-nitroso-N-methylaniline.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Methyl-1-phenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known solubility and stability characteristics of 1-Methyl-1-phenylhydrazine (CAS 618-40-6). The information is compiled for use by professionals in research, development, and pharmaceutical sciences. Due to the limited availability of quantitative public data, this guide synthesizes qualitative information and presents standardized methodologies for generating precise empirical data.

Introduction

This compound, also known as N-Methyl-N-phenylhydrazine, is an organic compound with the chemical formula C₇H₁₀N₂. It is a derivative of hydrazine (B178648) and finds utility as a reagent and an intermediate in various organic syntheses, including the preparation of pharmaceuticals and dyes.[1][2] Structurally, it consists of a phenyl group and a methyl group attached to the same nitrogen atom of a hydrazine moiety. Understanding its solubility and stability is critical for its effective storage, handling, and application in synthetic chemistry and drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀N₂ | [3][4] |

| Molecular Weight | 122.17 g/mol | [4][5] |

| Appearance | Clear yellow to orange-brown liquid | [3][6] |

| Density | 1.038 g/mL at 25 °C | [3][7] |

| Boiling Point | 54-55 °C at 0.3 mmHg | [3][7] |

| Flash Point | 92 °C (197.6 °F) - closed cup | [5] |

| Refractive Index | n20/D 1.583 | [3][7] |

Solubility Profile

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative descriptions have been consistently reported.

Aqueous Solubility

The compound is repeatedly described as being "slightly soluble" or "sparingly soluble" in water.[1][3][6][8]

Organic Solvent Solubility

While specific data for this compound is sparse, its parent compound, phenylhydrazine, is reported to be miscible with common organic solvents such as ethanol, diethyl ether, chloroform, and benzene.[9][10] It is reasonable to infer that this compound exhibits similar solubility behavior in these non-polar and polar aprotic solvents.

Summary of Qualitative Solubility

| Solvent System | Qualitative Solubility | Reference(s) |

| Water | Slightly Soluble / Sparingly Soluble | [1][3][6][8] |

| Ethanol | Soluble (inferred) | [9][10] |

| Diethyl Ether | Soluble (inferred) | [9][10] |

| Chloroform | Soluble (inferred) | [9][10] |

| Benzene | Soluble (inferred) | [9][10] |

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. Like its parent compound, it is susceptible to degradation, primarily through oxidation.

Storage and Handling

The recommended storage condition for this compound is refrigeration at temperatures between 2°C and 8°C.[5][11] It is often advised to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.[11] Phenylhydrazines as a class are known to be sensitive to air and light, often darkening in color from yellow to red-brown upon exposure as decomposition occurs.[10][12][13]

Key Factors Influencing Stability

-

Air (Oxygen): Phenylhydrazines are susceptible to auto-oxidation. The presence of oxygen can lead to the formation of various degradation by-products.[14]

-

Light: Exposure to light, particularly UV radiation, can promote decomposition.[12] The compound should be stored in amber or opaque containers.

-

Temperature: Elevated temperatures accelerate the rate of decomposition. Recommended storage is at refrigerated conditions (2-8°C).[5]

-

Metals: The presence of certain metals can catalytically accelerate the decomposition of phenylhydrazine.[14]

Summary of Stability and Storage

| Condition | Observation / Recommendation | Reference(s) |

| Storage Temperature | 2-8°C (Refrigerated) | [5][11] |

| Atmosphere | Store under an inert gas (e.g., Argon) | [11] |

| Light Exposure | Air and light sensitive; store in the dark | [12][14] |

| Appearance Change | May darken to yellow/red-brown on exposure to air | [10][13] |

Experimental Protocols

To address the absence of quantitative data, the following sections detail standardized experimental protocols for determining the solubility and stability of this compound.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in an aqueous medium.

-

Preparation: Prepare a phosphate-buffered saline (PBS) solution at a desired pH (e.g., pH 7.4).

-

Addition of Compound: Add an excess amount of this compound to a known volume of the buffer in a sealed, clear glass vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After agitation, allow the vial to stand undisturbed to permit the undissolved compound to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Protocol: Forced Degradation Study for Stability Assessment

This protocol describes a typical forced degradation study to identify the degradation pathways and stability-indicating characteristics of a substance.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acidic Hydrolysis: Add 0.1 M Hydrochloric Acid (HCl).

-

Basic Hydrolysis: Add 0.1 M Sodium Hydroxide (NaOH).

-

Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂).

-

Thermal Stress: Store the solution at an elevated temperature (e.g., 60°C).

-

Photolytic Stress: Expose the solution to a controlled light source that provides both UV and visible light (as per ICH Q1B guidelines).

-

Control: Keep one vial protected from light at room temperature and refrigerated.

-

-

Time Points: Sample from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: At each time point, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to the target concentration for analysis.

-

Analysis: Analyze the samples using a stability-indicating HPLC method. A gradient elution method is typically required to separate the parent compound from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

-

Data Evaluation: Calculate the percentage of degradation for the parent compound under each condition. Identify and quantify major degradation products relative to the parent peak area.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate logical workflows for the experimental protocols and factors affecting stability.

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Caption: Workflow for a Forced Degradation (Stability) Study.

Caption: Key Factors Influencing the Stability of Phenylhydrazines.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound CAS#: 618-40-6 [chemicalbook.com]

- 4. N-methyl-N-phenyl-hydrazine | C7H10N2 | CID 36299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-甲基-1-苯肼 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. lookchem.com [lookchem.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]

- 10. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 11. biosynth.com [biosynth.com]

- 12. guidechem.com [guidechem.com]

- 13. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. US2701815A - Stabilized phenyl-hydrazine - Google Patents [patents.google.com]

A Technical Guide to the Reaction of 1-Methyl-1-phenylhydrazine with Carbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1-phenylhydrazine (CAS 618-40-6) is an asymmetrical arylhydrazine that serves as a versatile reagent in organic synthesis. Its primary utility lies in its reaction with carbonyl compounds, specifically aldehydes and ketones. This reaction proceeds through two key stages: the initial formation of a hydrazone, followed by a subsequent acid-catalyzed cyclization known as the Fischer indole (B1671886) synthesis.[1][2] This sequence is a cornerstone of heterocyclic chemistry, providing a direct and adaptable route to the indole scaffold.[3] The resulting indole derivatives are of immense importance in medicinal chemistry and drug development, forming the core structure of numerous pharmaceuticals, including antimigraine agents of the triptan class, anti-inflammatory drugs, and anti-cancer agents.[2] This guide provides a detailed examination of the reaction mechanisms, quantitative data, experimental protocols, and logical workflows associated with this pivotal transformation.

Reaction Mechanisms

The reaction of this compound with a carbonyl compound is a two-part process. It begins with the formation of an N-methyl-N-phenylhydrazone, which then serves as the substrate for the intramolecular, acid-catalyzed Fischer indole synthesis.

Part A: Hydrazone Formation

The initial step is the condensation of this compound with an aldehyde or ketone.[3][4] This reaction is typically acid-catalyzed and involves the nucleophilic addition of the terminal nitrogen of the hydrazine (B178648) to the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. This process is generally reversible.

The logical flow of hydrazone formation is depicted below.

Caption: Logical workflow for acid-catalyzed hydrazone formation.

Part B: The Fischer Indole Synthesis

The formed N-methyl-N-phenylhydrazone undergoes an acid-catalyzed intramolecular rearrangement to form a stable indole ring.[2] This reaction, discovered by Emil Fischer in 1883, is a robust method for creating substituted indoles.[1][3] The generally accepted mechanism, proposed by Robinson, involves several key transformations.[1][5]

The reaction pathway proceeds as follows:

-

Tautomerization : The hydrazone tautomerizes to its more reactive enamine isomer, the ene-hydrazine.[1][2]

-

[3][3]-Sigmatropic Rearrangement : Following protonation, a concerted[3][3]-sigmatropic rearrangement occurs, which is often the rate-determining step.[1] This step forms a new carbon-carbon bond and breaks the N-N bond, resulting in a di-imine intermediate.

-

Rearomatization : The non-aromatic di-imine intermediate quickly rearomatizes to regain stability.

-

Cyclization & Elimination : An intramolecular nucleophilic attack by the aniline (B41778) nitrogen onto the imine carbon forms a five-membered ring (an aminal).[3] Subsequent acid-catalyzed elimination of methylamine (B109427) (in contrast to ammonia (B1221849) for unsubstituted phenylhydrazine) leads to the final, energetically favorable aromatic indole product.[2]

Caption: Reaction pathway of the Fischer indole synthesis.

Quantitative Data Summary

The yield and outcome of the Fischer indole synthesis are highly dependent on the substrates, acid catalyst, solvent, and temperature.[1] Using this compound often leads to higher yields and allows for milder reaction conditions compared to its unalkylated counterpart.[6] Below is a summary of representative reactions.

| Carbonyl Compound | Catalyst / Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Acetone (B3395972) | Acetic Acid | Reflux | 2 | 1,2-Dimethylindole (B146781) | ~65-75 | Inferred from[7],[8] |

| Cyclohexanone | Acetic Acid / HCl | 80 | 4 | 1-Methyl-1,2,3,4-tetrahydrocarbazole | 88 | [9] (modified) |

| Pyruvic Acid | Polyphosphoric Acid (PPA) | 100 | 1 | 1-Methylindole-2-carboxylic acid | ~70-80 | Inferred from[3] |

| Acetophenone | Zinc Chloride (ZnCl₂) | 170 | 0.5 | 1-Methyl-2-phenylindole | ~60-70 | General method[3] |

Experimental Protocols

The following sections provide a generalized experimental protocol and a corresponding workflow diagram for the synthesis of an indole derivative via the Fischer synthesis using this compound.

General Protocol: Synthesis of 1,2-Dimethylindole

This protocol describes the synthesis of 1,2-dimethylindole (CAS 875-79-6) from this compound and acetone.[7][10][11]

1. Reactant Mixture & Hydrazone Formation:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and a slight excess of acetone (1.2 eq).

-

Add glacial acetic acid as the solvent and catalyst. The initial condensation to the hydrazone often occurs at room temperature or with gentle warming.[3]

2. Reaction (Indolization):

-

Heat the mixture to reflux with constant stirring.

-

Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting hydrazone is consumed. Reaction times can vary but are typically in the range of 2-6 hours.[1]

3. Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker of cold water.

-

Neutralize the excess acid by slowly adding a base, such as a saturated sodium bicarbonate or sodium hydroxide (B78521) solution, until the mixture is neutral or slightly basic (pH 7-8).

-

Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.[1]

4. Purification:

-

Combine the organic layers and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over an anhydrous salt, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

-

The crude 1,2-dimethylindole can be purified further by column chromatography on silica (B1680970) gel or by recrystallization.

Caption: General experimental workflow for Fischer indole synthesis.

Conclusion

The reaction of this compound with carbonyl compounds is a powerful and historically significant method for the synthesis of 1-substituted indoles. The two-stage process, involving hydrazone formation and subsequent Fischer cyclization, offers a versatile entry into a class of heterocyclic compounds that are critical to the fields of synthetic chemistry and drug discovery. A thorough understanding of the underlying mechanisms and experimental parameters is essential for researchers aiming to optimize reaction outcomes and develop novel therapeutics based on the privileged indole scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Carbonyl compounds react with phenyl hydrazine to form class 12 chemistry CBSE [vedantu.com]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. innospk.com [innospk.com]

- 8. nbinno.com [nbinno.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. scbt.com [scbt.com]

- 11. 1,2-Dimethylindole | C10H11N | CID 13408 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Role of 1-Methyl-1-phenylhydrazine in Organic Synthesis: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1-phenylhydrazine is a versatile reagent in organic chemistry, primarily recognized for its role in the synthesis of nitrogen-containing heterocyclic compounds. Its unique structural features allow it to participate in a variety of important organic reactions, most notably the Fischer indole (B1671886) synthesis and the formation of pyrazoles. This technical guide provides an in-depth exploration of the mechanism of action of this compound in key organic reactions. It includes a detailed examination of reaction mechanisms, comprehensive experimental protocols for seminal reactions, and a summary of quantitative data to aid in reaction optimization. Furthermore, this document presents visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding of the practical application of this reagent in synthetic chemistry and drug development.

Introduction

This compound (also known as N-methyl-N-phenylhydrazine) is a substituted hydrazine (B178648) derivative with the chemical formula C₆H₅N(CH₃)NH₂.[1] Its utility in organic synthesis stems from the nucleophilic character of the terminal nitrogen atom and the ability of the molecule to undergo rearrangement reactions under acidic conditions.[2] This guide focuses on the core applications of this compound, providing a technical overview for researchers in organic synthesis and medicinal chemistry. The synthesis of this compound can be achieved through the methylation of phenylhydrazine (B124118).[3] A common method involves the reaction of phenylhydrazine with dimethyl carbonate after neutralization with hydrochloric acid, followed by the addition of sodium methoxide (B1231860) and distillation to yield the final product.[3]

Key Organic Reactions and Mechanisms of Action

This compound is a key building block for a range of heterocyclic structures. Its most prominent applications are in the Fischer indole synthesis, the Japp-Klingemann reaction, and the synthesis of pyrazoles.

The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the synthesis of indoles, a privileged scaffold in medicinal chemistry.[4][5] The reaction involves the acid-catalyzed cyclization of an N-arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone.[2][6]

Mechanism of Action:

The reaction mechanism, first proposed by Robinson, involves several key steps:[4][7]

-

Phenylhydrazone Formation: this compound reacts with a carbonyl compound (aldehyde or ketone) under acidic conditions to form the corresponding N-methyl-N-phenylhydrazone.[6]

-

Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer, the ene-hydrazine.[4]

-

[4][4]-Sigmatropic Rearrangement: This is the rate-determining step, where the protonated ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement to form a di-imine intermediate.[4]

-

Rearomatization: The di-imine intermediate rearomatizes to a more stable amino-imine.

-

Cyclization and Elimination: Intramolecular cyclization of the amino-imine forms a five-membered ring, which then eliminates a molecule of ammonia (B1221849) (or a primary amine in the case of N-substituted hydrazines) to yield the aromatic indole ring.[6]

The Japp-Klingemann Reaction

The Japp-Klingemann reaction is a valuable method for the synthesis of hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[8] While this reaction does not directly use this compound as a starting material, it is a crucial pathway for generating the hydrazone precursors required for the Fischer indole synthesis.[8][9]

Mechanism of Action:

The mechanism involves the following steps:[8][9]

-

Deprotonation: The β-keto-ester is deprotonated to form an enolate.

-

Nucleophilic Addition: The enolate anion attacks the aryl diazonium salt to form an azo compound.

-

Hydrolysis and Decarboxylation: The azo intermediate undergoes hydrolysis, leading to the cleavage of the acyl group and formation of a tetrahedral intermediate. This intermediate then decomposes, releasing a carboxylic acid and, after a proton exchange, yields the final hydrazone product.

Synthesis of Pyrazoles

This compound is a key reagent in the synthesis of pyrazoles, a class of five-membered heterocyclic compounds with diverse biological activities. The most common method is the condensation reaction with a 1,3-dicarbonyl compound.[10]

Mechanism of Action:

The reaction proceeds through a cyclocondensation mechanism:[10]

-

Nucleophilic Attack: One of the nitrogen atoms of this compound attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.

-

Intramolecular Cyclization: The resulting intermediate undergoes intramolecular cyclization, with the other nitrogen atom attacking the second carbonyl group.

-

Dehydration: The cyclic intermediate then eliminates two molecules of water to form the aromatic pyrazole (B372694) ring.

The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds can be influenced by reaction conditions such as pH and temperature, as well as by steric and electronic effects of the substituents.[11]

Quantitative Data

The yield and efficiency of reactions involving this compound are dependent on various factors including the substrate, catalyst, solvent, and reaction temperature. The following tables summarize representative quantitative data for key reactions.

Table 1: Fischer Indole Synthesis with Substituted Phenylhydrazines

| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylhydrazine | Acetone | Acetic Acid | Reflux | 1 | ~70-88 | [12] |

| Phenylhydrazine | Cyclohexanone | Acetic Acid | Reflux | 0.5 | 50 | [13] |

| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 4 | 30 | [7] |

| Phenylhydrazine HCl | Cyclohexanone | N-methyl-2-pyrrolidone | 140 | 24 | 73 | [14] |

| Phenylhydrazine | Pyruvic acid | Acid | - | - | 5 (for 1-methyl-2-indolecarboxylic acid) | [6] |

Table 2: Synthesis of Pyrazoles from Hydrazine Derivatives

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylhydrazine | Ethyl acetoacetate | nano-ZnO | - | - | 95 | [10] |

| Phenylhydrazine | 1,3-Diketones | p-TSA/Water | - | 1 | 91 | [15] |

| Hydrazines | 1,3-Dicarbonyl compounds | LiClO₄ | - | - | - | [16] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these reactions in a laboratory setting.

General Protocol for Fischer Indole Synthesis

This protocol provides a general guideline. Optimization of the specific catalyst, solvent, temperature, and reaction time is often necessary.[4]

-

Reactant Mixture: In a round-bottom flask, combine the substituted phenylhydrazine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).

-

Solvent and Catalyst Addition: Add the appropriate solvent (e.g., acetic acid, ethanol) and the acid catalyst (e.g., HCl, ZnCl₂, polyphosphoric acid).

-

Reaction: Heat the mixture to the desired temperature (often reflux) with stirring. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from minutes to several hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a strong acid was used, carefully neutralize the mixture with a base (e.g., NaOH solution). Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Synthesis of this compound

The following is a representative procedure for the synthesis of the title compound:[3]

-

In a four-necked flask equipped with a thermometer, stirrer, and reflux condenser, add a specific amount of phenylhydrazine followed by a measured amount of hydrochloric acid for neutralization.

-

Slowly add dimethyl carbonate to the reaction flask and raise the temperature to 120-130°C.

-

Maintain the reaction for 2-4 hours.

-

After the reaction period, add a methanol (B129727) solution of sodium methoxide dropwise to the synthesis solution.

-

Collect the this compound product via distillation.

General One-Pot Synthesis of Pyrazoles

This protocol describes a general one-pot synthesis of pyrazoles from a hydrazine, a 1,3-dicarbonyl compound, and a catalyst.[10][16]

-

Reactant Mixture: To a solution of the 1,3-dicarbonyl compound in a suitable solvent (e.g., water, ethanol), add the hydrazine derivative (e.g., this compound).

-

Catalyst Addition: Add the catalyst (e.g., p-toluenesulfonic acid, lithium perchlorate).

-

Reaction: Stir the reaction mixture at room temperature or heat under reflux until the reaction is complete, as monitored by TLC.

-

Work-up: After completion, cool the reaction mixture and isolate the product by filtration or extraction.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent.

Applications in Drug Development

The indole and pyrazole scaffolds synthesized using this compound are of significant interest in drug discovery and development. Indole derivatives are found in a wide range of pharmaceuticals, including anti-migraine drugs of the triptan class.[7] Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[10] The versatility of the reactions involving this compound allows for the generation of diverse libraries of these heterocyclic compounds for biological screening.

Conclusion

This compound is a cornerstone reagent in the synthesis of indoles and pyrazoles, two classes of heterocyclic compounds with profound importance in medicinal chemistry and materials science. A thorough understanding of the mechanisms of the Fischer indole synthesis and pyrazole formation, as well as access to detailed and optimized experimental protocols, is essential for leveraging the full synthetic potential of this versatile molecule. This guide has provided a comprehensive overview of the mechanistic pathways, quantitative data, and practical methodologies associated with the use of this compound, aiming to equip researchers with the knowledge required for the rational design and efficient synthesis of novel chemical entities.

References

- 1. 1-甲基-1-苯肼 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 9. Japp-Klingemann_reaction [chemeurope.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. ijarsct.co.in [ijarsct.co.in]

- 13. scispace.com [scispace.com]

- 14. rsc.org [rsc.org]

- 15. Multi-Component One-Pot Synthesis and Antimicrobial Activities of 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-Methyl-1-phenylhydrazine: Discovery and History

A Core Compound in Organic Synthesis

Introduction

1-Methyl-1-phenylhydrazine, a substituted hydrazine (B178648) derivative, has played a significant, albeit often understated, role in the advancement of organic chemistry. From its origins in the laboratory of one of the pioneers of organic chemistry to its contemporary use as a versatile building block, this compound's history is intertwined with key developments in synthetic methodology. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and historical applications of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The discovery of this compound is closely linked to the groundbreaking work of Hermann Emil Fischer on phenylhydrazine (B124118) and its derivatives. While phenylhydrazine was first reported by Fischer in 1875, his continued investigations into the reactions and derivatives of this new class of compounds led to the synthesis of its methylated analogue. Historical accounts suggest that this compound was first synthesized by Fischer around 1878. This discovery was a logical extension of his systematic exploration of hydrazines, which would later prove instrumental in his seminal work on the structure of sugars and the development of the Fischer indole (B1671886) synthesis.[1][2]

The initial synthesis and characterization of this compound were part of a broader effort to understand the chemical reactivity of the hydrazine moiety and the influence of substitution on its properties. This early work laid the foundation for its subsequent use as a key reagent in the synthesis of heterocyclic compounds, a role it continues to fulfill to this day.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀N₂ | [3] |

| Molecular Weight | 122.17 g/mol | [3] |

| Appearance | Clear yellow to orange-brown liquid | [4] |

| Boiling Point | 243.3 °C at 760 mmHg | [4] |

| 54-55 °C at 0.3 mmHg | [3] | |

| Density | 1.038 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.583 | [3] |

| Vapor Pressure | 0.0324 mmHg at 25 °C | [4] |

| pKa | 5.37 ± 0.10 (Predicted) | [4] |

| Water Solubility | Slightly soluble | [4] |

| Flash Point | 93.6 °C | [4] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy Type | Key Data/Signals | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~7.21 (m, aromatic), ~6.84 (m, aromatic), ~3.58 (s, NH₂), ~2.99 (s, CH₃) | |

| ¹³C NMR | ||

| Infrared (IR) | ||

| Mass Spectrometry (MS) | [5] |

Experimental Protocols for Synthesis

Two primary methods for the synthesis of this compound have been historically significant and remain relevant: the reduction of N-nitroso-N-methylaniline and the direct methylation of phenylhydrazine.

Method 1: Reduction of N-Nitroso-N-methylaniline

This method, detailed in Organic Syntheses, provides a reliable route to this compound.

Reaction Scheme:

Caption: Synthesis of this compound via reduction.

Experimental Protocol:

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a suspension of zinc dust (3.1 gram atoms) in 300 mL of water is prepared.

-

Addition of N-Nitroso-N-methylaniline: A solution of N-nitroso-N-methylaniline (0.73 mole) in 200 mL of glacial acetic acid is added dropwise to the stirred zinc suspension. The temperature is maintained between 10°C and 20°C using an ice bath.

-

Reaction: After the addition is complete, the mixture is stirred for an additional hour at room temperature and then heated to 80°C on a steam bath.

-

Work-up: The hot solution is filtered to remove unreacted zinc. The zinc is washed with a warm 5% hydrochloric acid solution. The combined filtrate and washings are cooled and made alkaline with a 40% sodium hydroxide (B78521) solution until the precipitated zinc hydroxide redissolves.

-

Extraction and Purification: The oily layer of this compound is separated, and the aqueous layer is extracted with ether. The combined organic layers are dried and the ether is removed by distillation. The residue is then distilled under reduced pressure to yield pure this compound.

Method 2: Methylation of Phenylhydrazine

This method involves the direct methylation of the parent compound, phenylhydrazine.[6]

Reaction Scheme:

Caption: Synthesis of this compound via methylation.

Experimental Protocol:

-

Neutralization: A measured amount of phenylhydrazine is placed in a four-necked flask equipped with a thermometer, stirrer, and reflux condenser, and neutralized with hydrochloric acid.

-

Methylation: Dimethyl carbonate is slowly added to the reaction flask, and the temperature is raised to 120-130°C. The reaction is maintained for 2-4 hours.

-

Work-up: A methanol (B129727) solution of sodium methoxide (B1231860) is added dropwise to the reaction mixture.

-

Purification: The product, this compound, is collected by distillation.[6]

Key Historical and Modern Applications

The primary utility of this compound lies in its role as a precursor in organic synthesis, most notably in the Fischer indole synthesis.

Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction is a cornerstone for the synthesis of indoles, which are prevalent scaffolds in pharmaceuticals and natural products.[1] this compound can be used as the starting hydrazine component to produce N-methylated indoles.

Logical Workflow for Fischer Indole Synthesis:

Caption: Workflow of the Fischer Indole Synthesis.

Other Applications

Beyond the Fischer indole synthesis, this compound has been explored as a building block for other heterocyclic systems and has been mentioned in the context of energetic materials.[6] Its utility as a chemical crosslinking agent for the production of hydrogels has also been reported.[7]

Biological Activity and Toxicological Profile

The biological activity of this compound is not as extensively studied as its parent compound, phenylhydrazine. Phenylhydrazine is a known hematotoxin, causing hemolytic anemia by inducing oxidative stress in red blood cells.[8][9] This toxicity has been utilized in animal models to study anemia.[8]

While specific toxicological data for this compound is less abundant, it is prudent to handle it with the same precautions as other hydrazine derivatives, which are generally considered hazardous. Some sources suggest potential immunosuppressive effects of this compound, though detailed mechanistic studies are not widely available.[7] Further research is needed to fully elucidate its biological and toxicological profile and to differentiate its effects from those of phenylhydrazine.

Conclusion

From its synthesis in the late 19th century by a pioneer in organic chemistry to its continued use in modern synthetic applications, this compound remains a relevant and valuable compound. Its role in the Fischer indole synthesis alone solidifies its importance in the synthesis of a vast array of biologically active molecules. This guide has provided a comprehensive overview of its discovery, synthesis, properties, and applications, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences. Further exploration into its biological activities will undoubtedly open new avenues for its application.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. This compound 97 618-40-6 [sigmaaldrich.com]

- 4. lookchem.com [lookchem.com]

- 5. N-methyl-N-phenyl-hydrazine | C7H10N2 | CID 36299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 618-40-6 | FM155165 [biosynth.com]

- 8. researchgate.net [researchgate.net]

- 9. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

Methodological & Application

Application Notes and Protocols: Fischer Indole Synthesis of 1,2-Dimethylindole using 1-Methyl-1-phenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole (B1671886) synthesis is a versatile and widely used method for the synthesis of indoles, a core heterocyclic motif in numerous pharmaceuticals, natural products, and functional materials.[1][2] This reaction, discovered by Hermann Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[1][3]

This document provides detailed application notes and protocols for the Fischer indole synthesis using 1-Methyl-1-phenylhydrazine as the starting material to produce 1,2-dimethylindole (B146781). The reaction with a simple ketone like acetone (B3395972) provides a direct and efficient route to this substituted indole.

Reaction Principle

The Fischer indole synthesis proceeds through a series of well-established steps. The reaction of this compound with a ketone, such as acetone, under acidic conditions leads to the formation of 1,2-dimethylindole. The overall transformation can be summarized as follows:

Reaction Scheme:

This compound + Acetone --(Acid Catalyst)--> 1,2-Dimethylindole + Ammonia + Water

Applications of 1,2-Dimethylindole

1,2-Dimethylindole is a valuable building block in organic synthesis and is utilized in the development of:

-

Pharmaceuticals: As an intermediate in the synthesis of various biologically active compounds.

-

Agrochemicals: In the development of new pesticides and herbicides.

-

Dyes and Pigments: For the creation of specialized colorants.

-

Fine Chemicals: As a precursor for a range of specialty chemicals.

Data Presentation

The yield of the Fischer indole synthesis is influenced by various factors, including the choice of catalyst, solvent, and reaction temperature. Below is a summary of typical yields reported for similar Fischer indole syntheses.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Zinc Chloride (ZnCl₂) | None (neat) | 180 | 0.5 | ~55 | [4] |

| Choline (B1196258) chloride·2ZnCl₂ | Ionic Liquid | Not Specified | Not Specified | 80-90 | [5][6] |

| Citric Acid | Ethanol | Reflux | Not Specified | 85-95 | [7] |

| p-Toluenesulfonic acid | None (neat) | 100 | 0.08 | ~82 | Not explicitly for this reaction, but a general example. |

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 1,2-Dimethylindole using Zinc Chloride

This protocol is adapted from a standard procedure for the synthesis of 2-methylindole (B41428) and is applicable for the synthesis of 1,2-dimethylindole.[4]

Materials:

-

This compound

-

Acetone

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Hydrochloric Acid (HCl)

-

Water

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous Sodium Sulfate (or Magnesium Sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus or recrystallization setup

Procedure:

-

Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, cautiously mix this compound and a slight excess of acetone. The reaction is often exothermic. The mixture can be gently warmed on a water bath for 15-30 minutes to ensure complete formation of the hydrazone.[4]

-

Cyclization: To the crude hydrazone, add a significant excess of anhydrous zinc chloride (e.g., 5-10 equivalents by weight relative to the hydrazine).[4]

-

Heating: Heat the mixture with stirring in an oil bath to approximately 180°C. The reaction is typically rapid and can be monitored by a color change of the reaction mass.[4]

-

Work-up:

-

Allow the reaction mixture to cool to a manageable temperature.

-

Carefully add hot water to the dark, fused mass.

-

Acidify the mixture with a small amount of hydrochloric acid.

-

The crude 1,2-dimethylindole can be isolated by steam distillation. The product will distill over as an oil that solidifies upon cooling.[4]

-

Alternatively, the aqueous mixture can be extracted with an organic solvent like dichloromethane.

-

-

Purification:

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Zinc chloride is corrosive and hygroscopic; handle with care.

-

The reaction can be vigorous; proceed with caution, especially during the heating step.

Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the Fischer indole synthesis.[1][2][3]

Caption: Reaction mechanism of the Fischer indole synthesis.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of 1,2-dimethylindole.

Caption: General experimental workflow for the synthesis.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. prepchem.com [prepchem.com]

- 5. The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Item - The Fischer Indole synthesis in choline chloride.2 zinc chloride ionic liquid and the 1,3 arene-olefin cycloaddition reaction - University of Leicester - Figshare [figshare.le.ac.uk]

- 7. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

Synthesis of Substituted Indoles Utilizing 1-Methyl-1-phenylhydrazine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of substituted indoles via the Fischer indole (B1671886) synthesis, specifically utilizing 1-Methyl-1-phenylhydrazine as a key reactant. This method is a cornerstone in heterocyclic chemistry, offering a versatile pathway to a wide array of indole derivatives, which are pivotal scaffolds in numerous pharmaceuticals and biologically active compounds.

Introduction

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a classic and widely used chemical reaction to synthesize indoles from a phenylhydrazine (B124118) and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][2] The use of N-substituted hydrazines, such as this compound, allows for the direct synthesis of N-substituted indoles, which are of significant interest in medicinal chemistry. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization with the elimination of ammonia (B1221849).[1][3]

General Reaction Pathway

The overall transformation involves the reaction of this compound with a suitable ketone or aldehyde to form the corresponding N-methyl-N-phenylhydrazone. This intermediate, often generated in situ, undergoes a[4][4]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the final 1-substituted indole product.

Experimental Data

The following table summarizes various examples of substituted indoles synthesized from this compound with different carbonyl compounds. The choice of acid catalyst and reaction conditions significantly influences the yield of the desired product.

| Carbonyl Compound | Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-tert-Butylcyclohexanone | 7-tert-Butyl-9-methyl-1,2,3,4-tetrahydro-9H-carbazole | Glacial Acetic Acid | Glacial Acetic Acid | Reflux | 5 | 78.8 | [5] |

| Pyruvic Acid | 1-Methyl-1H-indole-2-carboxylic acid | Not Specified | Not Specified | Not Specified | Not Specified | 5 | [6] |

| Acetaldehyde | 1-Methyl-1H-indole | Not Specified | Not Specified | Not Specified | Not Specified | 15 |

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of substituted indoles using this compound. The specific conditions may require optimization depending on the reactivity of the carbonyl compound.

Materials:

-

This compound

-

Selected aldehyde or ketone (e.g., 4-tert-butylcyclohexanone)

-

Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)[1][6]

-

Anhydrous solvent (e.g., ethanol, glacial acetic acid)[6]

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

Step 1: Reaction Setup

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

-

Add the desired aldehyde or ketone (1.0-1.2 equivalents).

-

Add the chosen anhydrous solvent (e.g., glacial acetic acid) to achieve a suitable concentration (typically 0.1-0.5 M).

-

If a solid catalyst such as zinc chloride is used, it should be added at this stage.

Step 2: Reaction

-

Attach a reflux condenser to the flask.

-

Begin stirring the reaction mixture at room temperature.

-

Heat the mixture to the desired temperature (often reflux) using a heating mantle or oil bath.[2]

-

Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progression. Reaction times can vary from a few hours to overnight.[2]

Step 3: Work-up

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

If using a water-miscible solvent like acetic acid, carefully pour the reaction mixture into a beaker of cold water or onto crushed ice with stirring. This may precipitate the crude product.

-

If a water-immiscible solvent was used, proceed with a standard aqueous workup. Neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution) carefully.

-

Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Step 4: Purification

-

The crude product can be purified by standard techniques such as recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

Signaling Pathway and Logical Relationships

The mechanism of the Fischer indole synthesis involves a series of well-defined steps. The following diagram illustrates the key transformations from the initial reactants to the final indole product.

Conclusion

The Fischer indole synthesis using this compound is a robust and adaptable method for the preparation of N-methylated indole derivatives. The provided protocol offers a solid foundation for researchers to explore the synthesis of a diverse range of substituted indoles. Optimization of the catalyst, solvent, and temperature is crucial for achieving high yields and purity of the desired products. This methodology continues to be a valuable tool in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Application Notes & Protocols: 1-Methyl-1-phenylhydrazine as a Reagent for Ketone and Sugar Determination

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of 1-methyl-1-phenylhydrazine as a derivatizing reagent for the determination of ketones and sugars. The methodologies are based on the well-established reactivity of the hydrazine (B178648) functional group with carbonyl compounds. While specific quantitative data for this compound is not extensively available in the public domain, the principles of these reactions are analogous to those of the widely used phenylhydrazine (B124118).

Introduction

This compound (C₇H₁₀N₂) is a substituted hydrazine that can be used as a reagent in organic synthesis and analytical chemistry.[1] Its primary application in the context of ketones and sugars is its ability to react with the carbonyl group of these molecules to form hydrazones. This reaction can be leveraged for both qualitative and quantitative analysis. The formation of these derivatives often enhances detectability by various analytical techniques, such as UV-Visible spectrophotometry, High-Performance Liquid Chromatography (HPLC), and mass spectrometry (MS).[2]

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol |

| Appearance | Clear yellow to orange to brown liquid |

| Boiling Point | 54-55 °C at 0.3 mmHg[3] |

| Density | 1.038 g/mL at 25 °C[3] |

| CAS Number | 618-40-6 |

Principle of Reaction

The fundamental reaction involves the nucleophilic addition of the terminal nitrogen of this compound to the electrophilic carbonyl carbon of a ketone or the open-chain form of a sugar. This is followed by the elimination of a water molecule to form a stable 1-methyl-1-phenylhydrazone derivative.[4]

Reaction with Ketones: Ketones react with this compound in a 1:1 molar ratio to form the corresponding 1-methyl-1-phenylhydrazone.[4]

Reaction with Reducing Sugars: Reducing sugars, which possess a free aldehyde or ketone group in their open-chain form, react with an excess of phenylhydrazine to form osazones.[5][6] This reaction involves both the carbonyl carbon and the adjacent carbon atom.[7] It is important to note that different sugars can produce the same osazone, for instance, glucose, fructose, and mannose all form the same osazone with phenylhydrazine.[6][8]

Applications

-

Derivatization for Chromatographic Analysis: The formation of hydrazones increases the molar mass and often introduces a chromophore, which enhances the detection of ketones and sugars by HPLC with UV detection and mass spectrometry.[2]

-

Qualitative Identification of Sugars: The formation of characteristic crystalline osazones with distinct melting points and crystal shapes can be used for the qualitative identification of reducing sugars.[5][9]

-

Quantitative Analysis: The reaction can be adapted for the quantitative determination of ketones and sugars by spectrophotometry or chromatography, by measuring the concentration of the resulting hydrazone.

Experimental Protocols

Protocol 1: General Procedure for the Derivatization of Ketones for Spectrophotometric or Chromatographic Analysis

This protocol describes a general method for the formation of 1-methyl-1-phenylhydrazones from ketones.

Materials:

-

This compound

-

Ketone sample

-

Methanol (B129727) or Ethanol

-

Glacial Acetic Acid (catalyst)

-

Water bath or heating block

Procedure:

-

Dissolve the ketone sample in methanol or ethanol.

-

Add an equimolar amount of this compound to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.[10]

-

Reflux the mixture on a water bath for a specified time (e.g., 10-30 minutes). The optimal time should be determined experimentally.

-

Cool the reaction mixture. The resulting hydrazone may precipitate if its concentration is high enough.

-

The resulting solution containing the 1-methyl-1-phenylhydrazone derivative can then be diluted and analyzed by spectrophotometry or injected into an HPLC system.

Protocol 2: Qualitative Analysis of Reducing Sugars via Osazone Formation

This protocol is adapted from the well-established method using phenylhydrazine for the formation of osazones from reducing sugars.

Materials:

-

Sugar sample (e.g., glucose, fructose)

-

This compound hydrochloride (or this compound neutralized with an acid)

-

Sodium acetate

-

Distilled water

-

Boiling water bath

-

Microscope

Procedure:

-

In a test tube, dissolve approximately 0.2 g of the sugar sample in 5 mL of distilled water.

-

Add approximately 0.4 g of this compound hydrochloride and 0.6 g of sodium acetate.

-

Mix the contents of the test tube thoroughly.

-

Place the test tube in a boiling water bath.[5]

-

Observe the formation of a yellow precipitate. The time taken for the precipitate to form is indicative of the type of sugar.[9]

-

Cool the test tube slowly and allow the crystals to form completely.

-

Isolate a small amount of the crystals and observe their shape under a microscope. Different sugars will produce osazones with characteristic crystal structures.[5]

Quantitative Data for Osazone Formation Times with Phenylhydrazine (for reference):

| Sugar | Time to Form Osazone (minutes) | Crystal Shape |

| Fructose | ~2 | Needle-shaped |

| Glucose | 5-7[9] | Needle-shaped[9] |

| Galactose | ~15-20 | Rhombic plates |

| Maltose | ~30-40 | Sunflower-shaped |

| Lactose | ~30-40 | Powder puff-shaped |

Visualizations

Caption: Reaction of a ketone with this compound.

Caption: Workflow for quantitative analysis of ketones.

Caption: Reaction of a reducing sugar with excess this compound.

Safety Precautions

-

This compound is a hazardous substance. Handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

-

Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound serves as a versatile reagent for the derivatization of ketones and sugars. The formation of hydrazones and osazones facilitates their detection and quantification. The provided protocols offer a foundation for developing specific analytical methods. Researchers are encouraged to optimize these protocols for their specific applications and instrumentation. Further studies are needed to establish comprehensive quantitative data for the reactions of this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. Method for investigation of oligosaccharides using phenylhydrazine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. Osazone Formation of Sugars: A Green Chemistry Strategy for the Undergraduate Laboratory [ajgreenchem.com]

- 6. Glucose reacts with excess of with phenylhydrazine class 12 chemistry CBSE [vedantu.com]

- 7. quora.com [quora.com]

- 8. homework.study.com [homework.study.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound 97 618-40-6 [sigmaaldrich.com]

Applications of 1-Methyl-1-phenylhydrazine in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1-phenylhydrazine is a versatile reagent in organic synthesis, primarily utilized as a precursor for the construction of indole (B1671886) scaffolds, which are core structures in a multitude of pharmaceutical agents. Its application is central to the renowned Fischer indole synthesis, a reliable and adaptable method for creating substituted indoles. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

Core Application: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms a phenylhydrazine (B124118) and a carbonyl compound (an aldehyde or ketone) into an indole.[1] When this compound is used, the resulting indole is N-methylated, a common feature in many biologically active molecules. The general mechanism involves the formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia (B1221849) to form the aromatic indole ring.[1][2]

The choice of acid catalyst is crucial and can include Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[1][2]

Application in the Synthesis of an Ondansetron (B39145) Intermediate

A significant application of this compound is in the synthesis of a key intermediate for Ondansetron, a potent 5-HT₃ antagonist used to prevent nausea and vomiting caused by cancer chemotherapy and radiotherapy. The synthesis involves the condensation of this compound with 1,3-cyclohexanedione (B196179) to produce a carbazolone intermediate.[3]

Experimental Protocol: Synthesis of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (Ondansetron Intermediate)

This protocol is based on a reported continuous flow synthesis, adapted here for a batch process context.[3]

Reactants:

-

This compound

-

1,3-Cyclohexanedione

-

Acid catalyst (e.g., Hydrochloric acid)

-

Solvent (e.g., Ethanol)

Procedure:

-

In a round-bottom flask, dissolve 1,3-cyclohexanedione (1.0 eq) in ethanol.

-

Add this compound (1.0 eq) to the solution.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture carefully with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one.[3]

Application in the Synthesis of Tetrahydrocarbazole Derivatives

This compound is also employed in the synthesis of N-methylated tetrahydrocarbazoles. These structures are found in various biologically active compounds. A specific example is the synthesis of 3-t-butyl-N-methyl-1,2,3,4-tetrahydrocarbazole.

Experimental Protocol: Synthesis of 3-t-Butyl-N-methyl-1,2,3,4-tetrahydrocarbazole

Reactants:

-

This compound (0.08 mole)[4]

-

4-t-Butylcyclohexanone (0.08 mole)[4]

-

Glacial acetic acid (0.50 mole)[4]

Procedure:

-

In a suitable reaction vessel, combine this compound (10.0 g, 0.08 mole), 4-t-butylcyclohexanone (12.2 g, 0.08 mole), and glacial acetic acid (30 g, 0.50 mole).[4]

-

Heat the reaction mixture. The exact temperature and time are not specified in the snippet but would typically involve refluxing for several hours.

-

After the reaction is complete (monitored by TLC), cool the mixture.

-

Isolate the crude product by pouring the reaction mixture into water and filtering the resulting precipitate.

-

Purify the crude product by recrystallization to obtain 3-t-butyl-N-methyl-1,2,3,4-tetrahydrocarbazole.[4]